An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxy-4-nitrobenzoate
An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxy-4-nitrobenzoate
This technical guide provides a comprehensive overview of a laboratory-scale protocol for the synthesis of methyl 3-hydroxy-4-nitrobenzoate, a valuable intermediate in the development of pharmaceutical compounds and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Reaction Scheme
The synthesis of methyl 3-hydroxy-4-nitrobenzoate is achieved through the Fischer esterification of 3-hydroxy-4-nitrobenzoic acid using methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction proceeds by the protonation of the carboxylic acid, followed by nucleophilic attack by methanol.
Caption: Fischer Esterification of 3-Hydroxy-4-nitrobenzoic Acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of methyl 3-hydroxy-4-nitrobenzoate.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Hydroxy-4-nitrobenzoic acid | 1.88 g (10.3 mmol) | [1] |
| Methanol (HPLC-grade) | 60 mL | [1] |
| Concentrated Sulfuric Acid | 0.5 mL | [1] |
| Reaction Conditions | ||
| Reaction Time | 18 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Product | ||
| Yield (Yellow Crystals) | 2.00 g | [1] |
| Molar Yield | 99% | [1] |
| Melting Point | 89.5-90.5 °C | [1] |
Detailed Experimental Protocol
This protocol is based on the successful synthesis of methyl 3-hydroxy-4-nitrobenzoate with a high yield.[1]
Materials:
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3-hydroxy-4-nitrobenzoic acid (1.88 g, 10.3 mmol)
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Methanol (undried HPLC-grade, 60 mL)
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Concentrated sulfuric acid (0.5 mL)
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Sodium bicarbonate
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Water
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Ethyl acetate
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Saturated brine
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Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 1.88 g of 3-hydroxy-4-nitrobenzoic acid in 60 mL of methanol.
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Acid Catalysis: To this solution, slowly add 0.5 mL of concentrated sulfuric acid dropwise.
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Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.
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Neutralization: After the reaction is complete, cool the solution and neutralize the acidity by adding sodium bicarbonate.
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Solvent Removal: Evaporate the solvent under reduced pressure.
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Extraction: To the residue, add water and ethyl acetate for extraction. Separate the aqueous layer.
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Further Extraction: Extract the aqueous layer five more times with ethyl acetate.
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Washing: Combine all organic layers and wash twice with saturated brine.
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.
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Product Isolation: The resulting product, methyl 3-hydroxy-4-nitrobenzoate, is obtained as yellow crystals.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the Synthesis of Methyl 3-hydroxy-4-nitrobenzoate.
Characterization Data
The synthesized methyl 3-hydroxy-4-nitrobenzoate can be characterized by various analytical techniques to confirm its identity and purity.[1]
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Melting Point: 89.5-90.5 °C (literature values: 86-88 °C, 91-92 °C)[1]
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UV Spectrum (Methanol): λmax = 238, 270, 351 nm[1]
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Infrared Spectrum (ATR): ν = 3310, 3124, 3050, 2962, 2842, 1720, 1622, 1587, 1521, 1476, 1434, 1323, 1283, 1222, 1147, 1098, 1067, 967, 891, 843, 798, 780, 743, 666 cm⁻¹[1]
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¹H NMR (500 MHz, CDCl₃): δ = 3.96 (s, 3H), 7.61 (dd, J=8.8, 1.7 Hz, 1H), 7.83 (d, J=1.7 Hz, 1H), 8.17 (d, J=8.8 Hz, 1H), 10.50 (s, 1H)[1]
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¹³C NMR and DEPT (125 MHz, CDCl₃): δ = 53.08 (CH₃), 120.73 (CH), 121.80 (CH), 125.41 (CH), 135.90 (C), 138.10 (C), 154.79 (C), 164.97 (C=O)[1]
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Mass Spectrum (ESI, -10V): m/z = 196 ([M-H]⁻)[1]
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Elemental Analysis (Calculated for C₈H₇NO₅): C 48.74%, H 3.58%, N 7.10%[1]
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Elemental Analysis (Measured): C 48.58%, H 3.44%, N 7.25%[1]
